![molecular formula C16H14N2S2 B2549227 Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide CAS No. 477845-87-7](/img/structure/B2549227.png)
Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide is an organic compound with the molecular formula C16H14N2S2 and a molecular weight of 298.42. This compound is characterized by the presence of a quinazoline ring system substituted with a methyl group and a sulfanyl group attached to a 4-methylphenyl moiety.
Preparation Methods
The synthesis of Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of this compound can be carried out using hydrogen peroxide in acetic acid, resulting in the formation of sulfoxides and sulfones . Common reagents used in these reactions include hydrogen peroxide, acetic acid, and various catalysts. The major products formed from these reactions are sulfoxides and sulfones, which can be further utilized in various chemical processes.
Scientific Research Applications
Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound has been studied for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes . Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting DNA replication and cell proliferation . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide can be compared with other similar compounds, such as 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole . These compounds share similar structural features, such as the presence of a sulfanyl group attached to a phenyl ring. this compound is unique in its quinazoline ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-11-7-9-12(10-8-11)20-15-13-5-3-4-6-14(13)17-16(18-15)19-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFUHVBDEUOXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=CC=CC=C32)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide](/img/structure/B2549144.png)
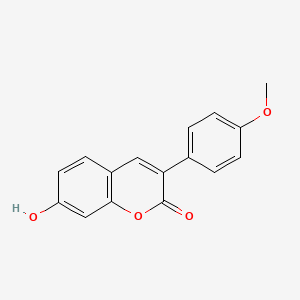
![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B2549148.png)
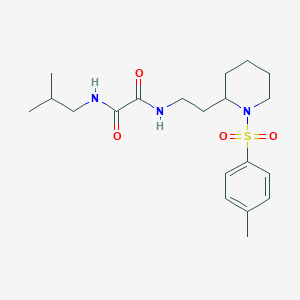
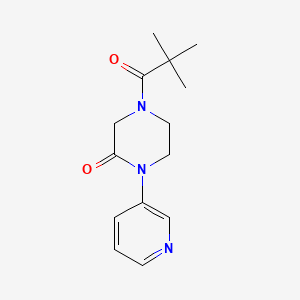
![n-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide](/img/structure/B2549154.png)
![N-cyclohexyl-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2549156.png)
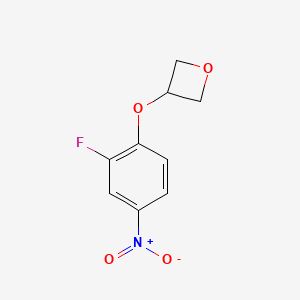
![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)
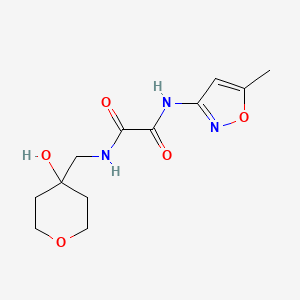
![N-(2,4-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2549163.png)
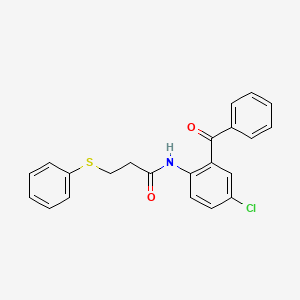
![N-(2,4-dimethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2549166.png)

